molecular formula C9H15N3O10P2 B1215642 Deoxycytidine diphosphate CAS No. 800-73-7

Deoxycytidine diphosphate

Cat. No. B1215642
CAS RN: 800-73-7
M. Wt: 387.18 g/mol
InChI Key: FTDHDKPUHBLBTL-SHYZEUOFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deoxycytidine diphosphate (dCDP) is a nucleoside diphosphate . It is related to the common nucleic acid CTP, or cytidine triphosphate, with the -OH group on the 2’ carbon on the nucleotide’s pentose removed, and with one fewer phosphoryl group than CTP .


Synthesis Analysis

DCDP is synthesized through the oxidation-reduction reaction of cytidine 5’-diphosphocholine which is catalyzed by the presence of ribonucleoside-diphosphate reductase .


Molecular Structure Analysis

The systematic IUPAC name of dCDP is [(2R,3S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3-hydroxyoxolan-2-yl]methyl trihydrogen diphosphate . The molecular formula is C9H15N3O10P2 and the molar mass is 387.177 .


Physical And Chemical Properties Analysis

DCDP has a molecular weight of 387.18 (free acid basis) . It is a powder form substance and should be stored at a temperature of -20°C .

Scientific Research Applications

Enzymatic Conformation and Binding

Deoxycytidine 5'-diphosphate (dCDP) is a significant product and competitive inhibitor of ribonucleoside-diphosphate reductase (EC 1.17.4.1) in Escherichia coli. Its enzyme-bound conformation is crucial for understanding the reaction mechanism of this enzyme. Studies using two-dimensional 1H NMR revealed information about interproton distances within bound dCDP, suggesting its conformation with the base in an anti conformation and the sugar in S-type puckering when bound to the complete enzyme complex or the large protein subunit alone (Allard, Kuprin, & Ehrenberg, 1994).

Synthesis of Deoxyribonucleotides

Research has demonstrated the enzymatic synthesis of deoxycytidine diphosphate from cytidine diphosphate using the ribonucleoside diphosphate reductase system from Escherichia coli B. This process was examined through nuclear magnetic resonance, indicating the introduction of deuterium into specific positions, thus providing insights into the enzyme's reaction mechanism and its stereospecificity (Durham, Larsson, & Reichard, 1967).

Metabolic Functions

Deoxycytidine diphosphate choline and deoxycytidine diphosphate ethanolamine, isolated from various biological sources, suggest potential significant metabolic functions. Their synthesis in labeled form and activity in enzyme systems for lecithin and phosphatidylethanolamine synthesis have been described, providing insights into their roles in biosynthesis of phospholipids (Kennedy, Borkenhagen, & Smith, 1959).

Ribonucleotide Reductase Inhibition

dCDP has been identified as a potent inhibitor of ribonucleotide reductase. This action reduces deoxynucleotide pools, crucial for DNA synthesis. Understanding the inhibition mechanism of dCDP provides significant insights into DNA replication and potential therapeutic applications (Heinemann et al., 1990).

DNA Synthesis Inhibition

Studies have shown that certain substrate analogues of dCDP can inhibit polynucleotide phosphorylase, an enzyme involved in nucleotide polymerization. This inhibition suggests a potential regulatory role of dCDP in synthetic activities of this enzyme in vivo (Lucus-Lenard & Cohen, 1966).

Mechanism of Action

While specific information on the mechanism of action of dCDP was not found, it’s worth noting that nucleoside analogues, such as decitabine, integrate into cellular DNA and inhibit the action of DNA methyltransferases, leading to global hypomethylation and related downstream therapeutic benefits .

Safety and Hazards

While specific safety and hazard information for dCDP was not found, it’s important to handle all chemicals with appropriate safety measures. Always refer to the material safety data sheet (MSDS) provided by the manufacturer before handling any chemical substance .

Future Directions

Deoxycytidine analogues (dCas) are widely used for the treatment of malignant diseases. They are commonly inactivated by cytidine deaminase (CDD), or by deoxycytidine monophosphate deaminase (dCMP deaminase). Additional metabolic pathways, such as phosphorylation, can substantially contribute to their (in)activation . Future research may focus on these metabolic pathways and their implications in disease treatment .

properties

IUPAC Name

[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O10P2/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(21-8)4-20-24(18,19)22-23(15,16)17/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H2,10,11,14)(H2,15,16,17)/t5-,6+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDHDKPUHBLBTL-SHYZEUOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O10P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301027111
Record name 2'-Deoxycytidine 5'-(trihydrogen diphosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name dCDP
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001245
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Deoxycytidine diphosphate

CAS RN

800-73-7
Record name dCDP
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=800-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Deoxycytidine diphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000800737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Deoxycytidine 5'-(trihydrogen diphosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEOXYCYTIDINE 5'-DIPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M07S1BKN37
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name dCDP
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001245
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Deoxycytidine diphosphate
Reactant of Route 2
Deoxycytidine diphosphate
Reactant of Route 3
Reactant of Route 3
Deoxycytidine diphosphate
Reactant of Route 4
Deoxycytidine diphosphate
Reactant of Route 5
Deoxycytidine diphosphate
Reactant of Route 6
Reactant of Route 6
Deoxycytidine diphosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.